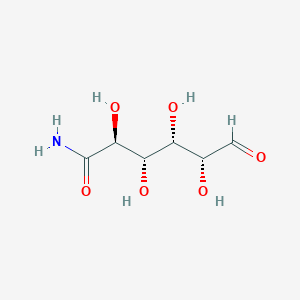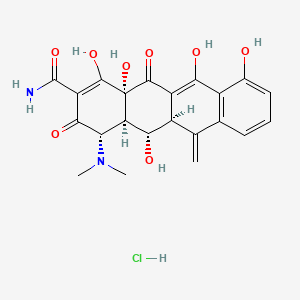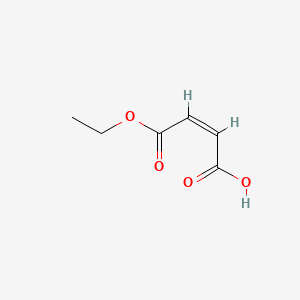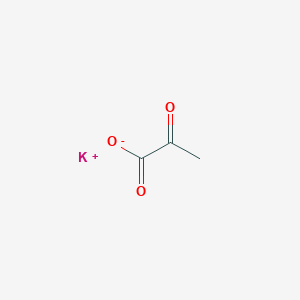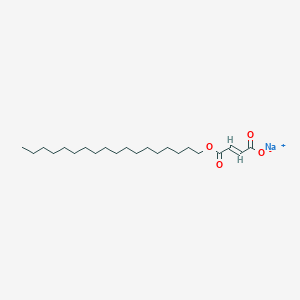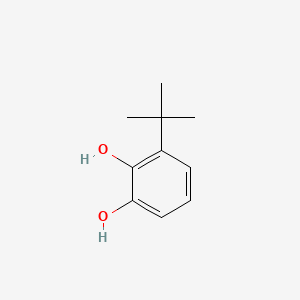
3-(叔丁基)苯-1,2-二醇
描述
3-(tert-Butyl)benzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.21700 . This compound is a monophenolase inhibitor that has been shown to be effective for inhibiting tyrosinase activity in bacteria .
Synthesis Analysis
The synthesis of 3-(tert-Butyl)benzene-1,2-diol can be achieved by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of 3-(tert-Butyl)benzene-1,2-diol consists of a benzene ring substituted with a tert-butyl group and two hydroxyl groups . The exact mass of the molecule is 166.09900 . The compound has a LogP value of 2.39530, indicating its lipophilicity .Chemical Reactions Analysis
The chemical reactions involving 3-(tert-Butyl)benzene-1,2-diol are typically centered around its benzylic position . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The specific reaction pathway (SN1 or SN2) depends on the nature of the benzylic halide .科学研究应用
催化与不对称氢化反应
3-(叔丁基)苯-1,2-二醇用于催化领域,特别是在不对称氢化反应中。Imamoto 等人(2012 年)合成了来自对映纯叔丁基甲基膦硼烷的配体,展示了它们在铑催化的不对称氢化反应中的应用。这一过程对于高效制备手性药物成分具有重要意义 (Imamoto 等人,2012 年).
烯烃的烷氧羰基化
董等人(2017 年)描述了使用源自叔丁基甲基膦基的钯催化剂进行烯烃的烷氧羰基化,这是有机合成和工业应用中的一个关键过程。该方法显示出高效率和广泛的适用性,包括天然产物和药物的功能化 (董等人,2017 年).
烷基化过程
Vol’eva 等人(2011 年)研究了叔丁基醇在苯中与邻苯二酚的烷基化,产生了 3,5-二叔丁基苯-1,2-二醇。这项研究提供了对烷基化过程机理和更稳定的二叔丁基衍生物形成的见解 (Vol’eva 等人,2011 年).
金属配合物的合成
Golcu 等人(2005 年)报道了席夫碱配体及其金属配合物的合成,包括源自 3-(叔丁基)苯-1,2-二醇的配合物。这些配合物在抗菌活性和化学合成中具有潜在应用 (Golcu 等人,2005 年).
自由基的生成
Das 等人(1981 年)探索了叔丁氧基自由基的生成,该自由基可以与 3-(叔丁基)苯-1,2-二醇等酚反应。这项研究有助于我们理解有机化学中的自由基反应 (Das 等人,1981 年).
作用机制
属性
IUPAC Name |
3-tert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUICYYOYEXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4026-05-5, 27213-78-1 | |
| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-butylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






